molecular formula C10H13N5O2S B1661562 N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 921124-40-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B1661562
CAS No.: 921124-40-5
M. Wt: 267.31
InChI Key: ZZDIECRMTLJKLB-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. It features a 1-phenyl-1H-tetrazole moiety linked to an ethanesulfonamide group. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, which can improve the pharmacokinetic properties of lead compounds . Tetrazole derivatives have been extensively investigated for their diverse biological activities and are present in several pharmacologically active molecules . Recent research has highlighted the potential of 1H-tetrazole derivatives as microtubule destabilizing agents, exhibiting potent antiproliferative activity against various human cancer cell lines, such as gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) . The tetrazole core, with its hydrogen-bond accepting properties, is a key structural feature in these designed analogs that target tubulin polymerization . Furthermore, the ethanesulfonamide group is a common pharmacophore found in bioactive molecules and can contribute to binding affinity and solubility. This combination of structural features makes this compound a valuable intermediate for researchers developing new therapeutic agents, particularly in the fields of oncology and drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDIECRMTLJKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209562
Record name N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921124-40-5
Record name N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921124-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Phenyl-1H-tetrazol-5-yl)methyl]ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ugi-Azide Multicomponent Reaction

The Ugi-azide multicomponent reaction (MCR) represents a primary route for constructing the tetrazole core while concurrently introducing the ethanesulfonamide moiety. This one-pot methodology combines propargylamine , benzaldehyde derivatives , trimethylsilyl azide (TMSN₃) , and ethanesulfonamide precursors under controlled conditions. The reaction proceeds via an iminium ion intermediate formed through condensation of propargylamine and benzaldehyde, followed by azide cycloaddition to generate the tetrazole ring.

Reaction Mechanism and Steps

  • Iminium Ion Formation : Propargylamine and benzaldehyde condense in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C, forming a reactive iminium intermediate.
  • Azide Cycloaddition : Trimethylsilyl azide undergoes [3+2] cycloaddition with the iminium ion, yielding a 1,5-disubstituted tetrazole ring.
  • Sulfonamide Coupling : Ethanesulfonyl chloride is introduced under basic conditions (e.g., triethylamine) to functionalize the tetrazole’s methyl group, completing the target structure.
Table 1: Solvent Effects on Ugi-Azide Reaction Yield
Solvent Dielectric Constant Yield (%)
Methanol 32.7 58
DMF 37.0 45
THF 7.5 32
Acetonitrile 37.5 28

Methanol maximizes yield (58%) due to its polarity, which stabilizes charged intermediates while maintaining azide solubility. Lower yields in DMF and THF correlate with reduced proton availability for iminium stabilization.

Sulfonamide Coupling Methods

Post-tetrazole synthesis, the ethanesulfonamide group is introduced via nucleophilic substitution or coupling reactions. Patent WO2009124962A2 details a two-step protocol involving sulfonyl chloride activation and base-mediated coupling .

Sulfonyl Chloride Activation

Ethanesulfonyl chloride reacts with the tetrazole-methylamine intermediate in dichloromethane (DCM) or THF, facilitated by bases such as triethylamine (TEA) or N-methylmorpholine (NMM) at 20–25°C. Activated esters (e.g., N-hydroxysuccinimide) enhance electrophilicity, achieving 70–85% conversion within 2–4 hours.

Base-Mediated Coupling

The sulfonamide intermediate is coupled with halide-containing reagents (e.g., alkyl bromides) using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in DMF at 60–80°C.

Table 2: Base Selection and Reaction Efficiency
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 78
NaH THF 60 65
Na₂CO₃ DMF 100 52

Potassium carbonate in DMF provides optimal yields (78%) by balancing nucleophilicity and thermal stability. Sodium hydride’s stronger basicity risks tetrazole ring degradation, limiting its utility.

Optimization of Reaction Conditions

Temperature and Time Dependence

The Ugi-azide reaction requires precise thermal control:

  • 60–80°C : Maximizes cycloaddition kinetics without decomposing trimethylsilyl azide.
  • >100°C : Leads to azide decomposition and byproduct formation (e.g., nitriles).

Reaction times exceeding 12 hours reduce yields due to retro-cycloaddition, particularly in polar solvents.

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C) and phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields by 10–15% in scaled-up reactions. For example, 10% Pd/C in methanol facilitates hydrogenolysis of intermediates, streamlining purification.

Alternative Synthetic Pathways

Tetrazole Ring Construction from Thioureas

Thiourea derivatives serve as precursors for tetrazole synthesis via sodium azide cyclization . N-(Furan-2-ylmethyl)thiourea reacts with sodium azide and ammonium chloride in DMF at 120°C for 1 hour, followed by column chromatography (ethyl acetate/petroleum ether).

Table 3: Cyclization Reagent Comparison
Reagent Solvent Yield (%)
NaN₃/NH₄Cl DMF 67
TMSN₃ THF 58
HN₃ (generated) MeOH 42

Sodium azide/ammonium chloride in DMF achieves higher yields (67%) by maintaining acidic conditions favorable for cyclization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Ugi-azide reaction, improving yields to 65% while reducing side products. This method is particularly effective for heat-labile intermediates.

Chemical Reactions Analysis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

a. 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

  • Structural Difference : Replaces the ethanesulfonamide group with a trifluoromethanesulfonamide moiety.
  • Synthesized via nucleophilic substitution between bromoacetonitrile and sodium azide, this compound exemplifies the utility of click chemistry in tetrazole functionalization .
  • Applications : The fluorine atoms may improve lipophilicity and bioavailability, making it suitable for central nervous system (CNS)-targeted drugs.

b. Sulfonyl-Containing Analogs (Catalog of Rare Chemicals)

  • Example : tert-Butyl 2-((4R,6S)-2,2-dimethyl-6-(((1-phenyl-1H-tetrazol-5-yl)sulfonyl)methyl)-1,3-dioxan-4-yl)-acetate.
  • Structural Difference : Incorporates a sulfonyl group and a dioxane ring.
  • The tert-butyl ester may enhance hydrolytic stability .

Heterocyclic Modifications and Pharmacological Potential

a. Patent Compounds with Piperidinyl/Triazolyl Groups

  • Examples :
    • 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide.
    • N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide.
  • Structural Differences : Feature complex heterocycles (e.g., pyrrolo-triazolo-pyrazine) and cyclopentyl groups.
  • Impact : Bulky substituents likely enhance target binding affinity, while the difluoropiperidine group improves pharmacokinetic properties. These modifications suggest applications in kinase inhibition or antiviral therapies .

b. Benzimidazole-Based Sulfonamide Salts

  • Example : Crystalline forms of N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts.
  • Structural Difference : Replaces the tetrazole-phenyl group with a benzimidazole ring.
  • Impact : The benzimidazole core offers π-π stacking capabilities for receptor interactions, while crystalline forms optimize solubility and bioavailability. The difluorocyclohexyl group enhances lipophilicity for membrane penetration .

Comparative Data Table

Compound Name Key Structural Features Synthesis Route Potential Applications
N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide Ethanesulfonamide, phenyl-tetrazole Not specified (inferred SN2) Enzyme inhibition, materials
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide Trifluoromethanesulfonamide Bromoacetonitrile + NaN₃ CNS therapeutics
Patent compounds (e.g., pyrrolo-triazolo-pyrazine derivatives) Heteroaromatic cores, cyclopentyl groups Multi-step functionalization Kinase inhibitors, antivirals
Sulfonyl-dioxane analog Sulfonyl group, dioxane ring Esterification High-specificity binders
Benzimidazole sulfonamide salts Benzimidazole, difluorocyclohexyl Crystallization Oral formulations

Research Findings and Implications

  • Synthetic Strategies : The trifluoro analog’s synthesis () highlights the adaptability of tetrazole chemistry for introducing fluorinated groups, a trend in modern drug design .
  • Crystallography : SHELX-based structural analysis () remains critical for validating these compounds, ensuring accurate bond-length and angle measurements .
  • Therapeutic Potential: Patent filings () emphasize the role of sulfonamide-tetrazole hybrids in targeting proteins with deep hydrophobic pockets, such as kinases or G-protein-coupled receptors .

Biological Activity

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide is a compound that belongs to the tetrazole class, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and its implications in medicinal chemistry.

Overview of Tetrazole Compounds

Tetrazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, organic synthesis, and materials science. The unique structural properties of tetrazoles allow them to interact with various biological targets, making them valuable in drug development and biochemical research.

Synthesis of this compound

The synthesis typically involves a multi-step process. A common method includes the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile to form an intermediate that undergoes a [2+3]-cycloaddition with sodium azide to yield the desired product.

Target Interaction

Tetrazoles have been shown to interact with various enzymes and proteins, potentially influencing cellular signaling pathways. The compound likely exerts its biological effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and alterations in gene expression.

Cellular Effects

Research indicates that tetrazole derivatives can affect cell function and metabolism. For instance, some studies have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria . The biological activity may vary significantly based on the structural modifications within the tetrazole framework.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. In vitro studies have shown that certain tetrazole derivatives possess significant inhibitory effects on bacterial strains such as Bacillus cereus and Escherichia coli, while showing limited activity against fungi like Candida albicans .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also being explored. Research suggests that tetrazoles can modulate inflammatory pathways, although specific studies on this compound are still limited .

Case Studies and Research Findings

Several studies have highlighted the biological activity of tetrazole derivatives:

  • Antimicrobial Activity : A study reported that various 5-substituted 1H-tetrazoles demonstrated effective antibacterial action against multiple bacterial strains, suggesting a structure-activity relationship that warrants further investigation .
  • Fluorinated Derivatives : Research on fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives showed altered biological properties due to the introduction of fluorine atoms, indicating the importance of functional group modifications in enhancing biological activity .
  • Metabolic Stability : The tetrazole moiety has been associated with increased metabolic stability compared to traditional carboxylate groups in pharmaceutical compounds, which may improve drug efficacy and reduce side effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamideStructureSimilar antimicrobial properties but enhanced stability due to trifluoromethyl groups
[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrateStructureDifferent functional groups lead to distinct reactivity and potential applications

Q & A

Q. What are the established synthetic methodologies for preparing N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide and related derivatives?

The synthesis often involves multi-step procedures. For example, alkyl 1-phenyl-1H-tetrazol-5-yl sulfones are synthesized via sulfonation and coupling reactions. A two-step method includes using dichloroethane (DCE) and trifluoroethanol (TFE) solvent mixtures, with catalysts like pyridine and zeolites. Reaction conditions (e.g., 40°C for 1 hour, followed by 16-hour stirring) are critical for regioselectivity and yield optimization .

Q. How do structural variations in the tetrazole ring influence the physicochemical properties of sulfonamide derivatives?

Substituents on the tetrazole ring, such as phenyl or tert-butyl groups, significantly impact stability and reactivity. Phenyl-substituted derivatives exhibit higher E-selectivity in condensation reactions compared to tert-butyl analogues. The phenyl group enhances π-π interactions, improving crystallinity and thermal stability, which is vital for structure-property relationship studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., chemical shifts for methylene groups adjacent to sulfonamide).
  • HRMS : Validates molecular weight and purity.
  • IR spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹).
  • TLC : Monitors reaction progress using optimized solvent systems (e.g., ethyl acetate:dichloromethane) .

Advanced Research Questions

Q. What challenges arise in fluorinating alkyl 1-phenyl-1H-tetrazol-5-yl sulfones, and how can reaction conditions be optimized?

Fluorination via metalation-electrophilic substitution often suffers from low yields (e.g., 30% in unoptimized conditions) due to incomplete electrophilic trapping. Strategies include:

  • Heterogeneous catalysis : Using DBU (1,8-diazabicycloundec-7-ene) to enhance electrophile reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., CH₂Cl₂) improve fluorinating agent solubility.
  • Temperature control : Lower temperatures reduce side reactions. Post-reaction purification via flash chromatography is critical .

Q. How can crystallographic data for sulfonamide derivatives be refined using software like SHELXL?

SHELXL is preferred for high-resolution or twinned data refinement. Key steps include:

  • Parameterization : Define anisotropic displacement parameters for non-hydrogen atoms.
  • Twinning detection : Use the BASF parameter to model twin domains.
  • Hydrogen bonding analysis : SHELXPRO interfaces with visualization tools to map interactions influencing crystal packing .

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in condensation reactions?

Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring deactivate the tetrazole moiety, reducing nucleophilicity and slowing condensation. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity. Computational studies (DFT) can predict charge distribution to guide substituent selection for desired reaction kinetics .

Q. What strategies address contradictions in biological activity data for sulfonamide derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antiviral) often stem from assay conditions or structural nuances. Mitigation approaches include:

  • Dose-response profiling : Establish EC₅₀ values under standardized conditions.
  • SAR studies : Systematically vary substituents (e.g., sulfonyl vs. acetyl groups) to isolate activity drivers.
  • Crystallographic validation : Confirm binding modes using co-crystal structures with target proteins .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide
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N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

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